Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate
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Overview
Description
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a cyanocyclohexyl group, and a methylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate typically involves multiple steps. One common method includes the reaction of methyl 3-hydroxybenzoate with 2-bromoethyl acetate to form an intermediate, which is then reacted with 1-cyanocyclohexylmethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 3-[(2-cyanocyclohexyl)amino]benzoate
- Methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate
Uniqueness
Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-20(18(13-19)9-4-3-5-10-18)16(21)12-24-15-8-6-7-14(11-15)17(22)23-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYBDJDKBSRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=CC(=C1)C(=O)OC)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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